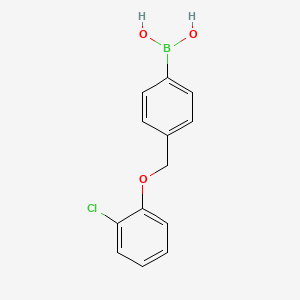

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHOOOPDUHDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681341 | |

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-69-6 | |

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid chemical structure

An In-depth Technical Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Characterization, and Application

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a specialized organoboron compound that serves as a critical building block in synthetic organic chemistry. Its structure, featuring a phenylboronic acid moiety linked to a 2-chlorophenoxy group via a methylene ether bridge, makes it a highly valuable reagent for constructing complex molecular architectures. Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This specific derivative is of significant interest to researchers in drug discovery and materials science due to its capacity to introduce a substituted biaryl ether-like motif, a common feature in many pharmacologically active compounds.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and purification, discuss methods for its characterization, and explore its primary application in the context of the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Structural Data

A clear understanding of a compound's fundamental properties is the starting point for its effective use. The key data for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| CAS Number | 1256358-72-1 (for the 4-chloro isomer) |

| Appearance | Typically an off-white to beige crystalline powder[3] |

| Canonical SMILES | B(C1=CC=C(COC2=C(C=CC=C2)Cl)C=C1)(O)O |

| Solubility | Soluble in polar organic solvents like DMSO; limited solubility in water and non-polar solvents.[4] |

Note: The CAS number 1256358-72-1 corresponds to the para-substituted chloro isomer, (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid.[5] The ortho-substituted isomer requested is structurally analogous, and the principles of synthesis, characterization, and reactivity described herein are directly applicable.

Synthesis and Purification Strategies

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis.[6] The following section outlines a robust, field-proven methodology for the preparation of the title compound.

Logical Synthesis Workflow

The synthesis is best approached as a multi-step sequence starting from commercially available materials. A logical workflow involves creating the key C-O ether linkage before forming the boronic acid, as this avoids subjecting the sensitive C-B bond to the conditions of ether synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Chlorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. 1256358-72-1|(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its structure incorporates a halogenated phenoxy moiety, making it an important intermediate for introducing specific steric and electronic properties into complex target molecules in pharmaceutical and materials science research. This guide provides a comprehensive, technically-grounded pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure high yield and purity. The synthesis is presented as a robust two-step sequence: a Williamson ether synthesis to construct the core aryl bromide intermediate, followed by a low-temperature lithium-halogen exchange and subsequent borylation.

Retrosynthetic Analysis and Strategic Overview

The logical disconnection of the target molecule, this compound, points to a two-step synthetic strategy. The carbon-boron bond is most reliably formed in the final step from a corresponding aryl halide. This retrosynthetic approach is outlined below.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, involves:

-

Step 1: Williamson Ether Synthesis to couple 2-chlorophenol and 4-bromobenzyl bromide, forming the key intermediate, 1-bromo-4-((2-chlorophenoxy)methyl)benzene.

-

Step 2: Lithium-Halogen Exchange and Borylation to convert the aryl bromide intermediate into the final phenylboronic acid product.

This approach isolates the sensitive borylation step at the end of the sequence, a common strategy to avoid subjecting the boronic acid moiety to incompatible reaction conditions.

Step 1: Synthesis of 1-Bromo-4-((2-chlorophenoxy)methyl)benzene

Principle and Mechanism

This transformation is a classic Williamson ether synthesis, an SN2 reaction between a phenoxide ion and a primary alkyl halide. 2-Chlorophenol, being weakly acidic, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 2-chlorophenoxide. This nucleophile then displaces the bromide from the benzylic position of 4-bromobenzyl bromide to form the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Caption: Reaction scheme for the Williamson ether synthesis.

Experimental Protocol

Materials:

-

2-Chlorophenol

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (or DMF) to a concentration of approximately 0.5 M.

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add 4-bromobenzyl bromide (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at 60-70°C (for DMF) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield 1-bromo-4-((2-chlorophenoxy)methyl)benzene as a solid.

Data Summary

| Parameter | Value/Condition | Rationale |

| Base | Potassium Carbonate | A mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. |

| Solvent | Acetone or DMF | Polar aprotic solvents that promote SN2 kinetics. |

| Temperature | 55-70 °C | Provides sufficient thermal energy to overcome the activation barrier without significant decomposition. |

| Typical Yield | 85-95% | This reaction is generally high-yielding and efficient. |

Step 2: Synthesis of this compound

Principle and Mechanism

The conversion of the aryl bromide to a boronic acid is achieved through a lithium-halogen exchange reaction followed by trapping of the resultant aryllithium intermediate with a borate ester.[4]

-

Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom on the aromatic ring for a lithium atom, forming a highly reactive aryllithium species.[5][6][7] This reaction is extremely fast and must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organolithium intermediates by trace amounts of water or oxygen.

-

Borylation and Hydrolysis: The aryllithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate borate complex. Upon subsequent acidic workup, the alkoxy groups are hydrolyzed to hydroxyl groups, yielding the final this compound.

Caption: Reaction scheme for the borylation step.

Experimental Protocol

Materials:

-

1-Bromo-4-((2-chlorophenoxy)methyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M or 2 M solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a rubber septum.

-

Dissolve the aryl bromide intermediate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for 45-60 minutes.

-

In a separate syringe, take up triisopropyl borate (1.2 eq) and add it dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.

-

Cool the flask in an ice bath and quench the reaction by the slow addition of 1 M HCl.

-

Stir the biphasic mixture vigorously for 30-60 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by trituration with hexane or by careful recrystallization from a suitable solvent.

Data Summary

| Parameter | Value/Condition | Rationale |

| Reagent | n-Butyllithium | A strong base and effective reagent for rapid lithium-halogen exchange at low temperatures. |

| Borylating Agent | Triisopropyl borate | Less reactive and sterically bulkier than trimethyl borate, which can help prevent the formation of over-borylated byproducts. |

| Temperature | -78 °C | Crucial for preventing side reactions, such as the reaction of n-BuLi with other functional groups or solvent.[6] |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent the highly reactive organolithium intermediates from being quenched by atmospheric O₂ or H₂O. |

| Typical Yield | 60-80% | Yields can vary based on the strict exclusion of moisture and air. |

Purification and Characterization

Purification of arylboronic acids can be challenging due to their tendency to dehydrate and form cyclic boroxine trimers.[8]

-

Recrystallization: This is often the most effective method. A common procedure involves dissolving the crude acid in a boiling solvent (like water or a toluene/heptane mixture) and allowing it to cool slowly.[8][9]

-

Acid/Base Extraction: Crude boronic acids can be purified by dissolving them in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[10]

-

Chromatography: Standard silica gel chromatography is often avoided as it can lead to decomposition.[11] If necessary, silica gel treated with boric acid or the use of neutral alumina can be employed to minimize degradation.[9][12]

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously upon contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques.

-

Halogenated Compounds: 4-Bromobenzyl bromide is a lachrymator and skin irritant. 2-Chlorophenol is toxic and corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cryogenic Baths: Dry ice/acetone baths are extremely cold and can cause severe burns upon skin contact. Insulated gloves should be worn when handling.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation. This pathway utilizes well-established and high-yielding reactions. The critical aspects for success are the careful control of reaction conditions, particularly the maintenance of an inert and anhydrous environment during the low-temperature borylation step. This guide provides the necessary framework for researchers to confidently produce this key synthetic intermediate for applications in drug discovery and materials science.

References

(Note: URLs are provided for verification and lead to the source landing page.)

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (Source: DOI) [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (Source: Organic Process Research & Development) [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (Source: American Chemical Society) [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Source: PubMed Central) [Link]

-

Arylboronic acid or boronate synthesis. (Source: Organic Chemistry Portal) [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. (Source: Wiley-VCH) [Link]

- Process for purification of boronic acid and its derivatives.

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (Source: ACS Publications) [Link]

-

Suzuki-Miyaura Coupling. (Source: Chemistry LibreTexts) [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (Source: ACS Publications) [Link]

-

SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. (Source: eScholarship.org) [Link]

-

Suzuki Coupling. (Source: Organic Chemistry Portal) [Link]

-

How to purify boronic acids/boronate esters? (Source: ResearchGate) [Link]

-

Organoboron coupling reactions (Suzuki coupling). (Source: PMC - NIH) [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (Source: ResearchGate) [Link]

-

Organic Syntheses Procedure. (Source: Organic Syntheses) [Link]

-

Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. (Source: PrepChem.com) [Link]

-

Standard Lithiation–Borylation A user's guide. (Source: University of Strathclyde) [Link]

-

lithium halogen exchange #1 revised. (Source: University of Wisconsin-Madison) [Link]

-

Preparation method of 4-chlorophenylboronic acid. (Source: WIPO Patentscope) [Link]

-

Preparation of 4-bromobenzyl bromide. (Source: PrepChem.com) [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. (Source: YouTube) [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (Source: Journal of Student Scholarship - TCNJ) [Link]

-

Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. (Source: PMC - NIH) [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions. (Source: Peking University) [Link]

-

A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. (Source: Chinese Journal of Chemistry) [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. joss.tcnj.edu [joss.tcnj.edu]

- 7. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

physicochemical properties of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction

This compound, a specialized organoboron compound, represents a class of reagents that have become indispensable in modern synthetic chemistry and drug discovery. Boronic acids and their derivatives are celebrated for their versatility, particularly as key partners in palladium-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This specific molecule, with its unique 2-chlorophenoxy methyl substituent, offers researchers a sophisticated building block to introduce distinct steric and electronic properties into target molecules. Its structure is particularly relevant for constructing complex biaryl ethers and other motifs frequently found in active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials.[3]

As a Senior Application Scientist, this guide moves beyond a simple datasheet to provide a functional understanding of the compound's core physicochemical properties. We will explore not just the "what" but the "why"—explaining how these properties dictate the compound's handling, reactivity, and successful application in the laboratory. This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Chemical Identity and Structure

The foundational step in understanding any chemical reagent is to confirm its identity. The structure below illustrates the key functional groups: the boronic acid moiety responsible for its characteristic reactivity, a central phenyl ring, and an ether-linked 2-chlorophenyl group.

Caption: 2D Structure of this compound.

Summary of Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 262.50 g/mol | [3] |

| Physical State | Solid, crystalline powder | [3] |

| Color | White to off-white | N/A (Typical) |

| Melting Point | Data not available; related compounds melt >200 °C | [4] |

| Boiling Point | Predicted: ~440-450 °C (decomposes) | N/A (Predicted) |

| pKa | Predicted: ~8.5 - 9.0 | [5][6] |

| Solubility | Soluble in DMSO, polar organic solvents; low in water | [5][7][8] |

| Storage | 2-8°C, sealed in a dry environment | [3] |

Detailed Discussion of Key Properties

Acidity and the Boronic Acid-Boroxine Equilibrium

The boronic acid functional group (-B(OH)₂) is a Lewis acid, capable of accepting an electron pair from a Lewis base. Its Brønsted acidity (proton-donating ability) is relatively weak, with a predicted pKa value in the range of 8.5 to 9.0, similar to other arylboronic acids.[5][6] This acidity is crucial for its role in the Suzuki-Miyaura reaction, where activation with a base to form a boronate species (e.g., [RB(OH)₃]⁻) is the first step in the catalytic cycle.

A critical, and often overlooked, property of boronic acids is their tendency to undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium can impact the reactivity and stoichiometry of reactions.

Caption: Equilibrium between a boronic acid and its boroxine trimer.

Commercially available arylboronic acids often contain significant amounts of their corresponding boroxines.[9] Since the boroxine is less reactive in many cross-coupling reactions, its presence can lead to lower yields and inconsistent results.[9] This underscores the importance of proper purification, as detailed in the experimental protocols section.

Solubility Profile

The solubility of a reagent is paramount for selecting an appropriate reaction solvent system. This compound exhibits a predictable solubility pattern:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This is due to the polar nature of the boronic acid and ether functionalities.

-

Moderate Solubility: In ethers (like THF, 1,4-dioxane) and ketones (like acetone). Phenylboronic acid itself shows high solubility in these solvents.[7][8]

-

Low Solubility: In nonpolar hydrocarbon solvents (like hexane, toluene) and water. While the boronic acid group can hydrogen bond, the large, hydrophobic aromatic structure limits aqueous solubility.[7][8]

Causality Insight: For Suzuki-Miyaura couplings, a solvent system that can dissolve both the boronic acid and the (often hydrophobic) organohalide partner is required. This is why mixtures like toluene/ethanol/water or dioxane/water are commonly employed. The water is not just a solvent but is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species.

Thermal Properties

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of experimental results begins with the quality of the reagents. The following protocols are designed as self-validating systems to ensure the purity and proper characterization of this compound.

Protocol 1: Recrystallization for Purification from Boroxine

Rationale: This procedure is essential to hydrolyze any boroxine trimer back to the active boronic acid monomer, ensuring stoichiometric accuracy and maximal reactivity in subsequent reactions.[9] The choice of a hot water/solvent system leverages the differential solubility of the boronic acid and potential organic impurities at different temperatures.

Step-by-Step Methodology:

-

Suspension: In an appropriately sized flask, suspend the crude this compound in a minimal amount of a suitable organic solvent in which it is sparingly soluble at room temperature (e.g., a toluene/heptane mixture).

-

Dissolution: Add hot deionized water (near boiling) dropwise while vigorously stirring and heating until all the solid dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sparingly with a small amount of ice-cold water, followed by a cold, nonpolar solvent (e.g., hexane) to remove residual water.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Storing the dried product over a desiccant is recommended.

Protocol 2: Determination of Solubility (Dynamic Method)

Rationale: The dynamic (or polythermal) method provides a more precise measurement of solubility at various temperatures by identifying the exact temperature at which a suspension of known composition becomes a clear solution.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating Cycle: Begin stirring and slowly heat the suspension at a controlled rate (e.g., 0.5 °C/min).

-

Turbidity Measurement: Monitor the turbidity of the solution using a light-scattering probe or visually. The point at which the last solid particles disappear and the solution becomes perfectly clear is the dissolution temperature for that specific concentration.

-

Data Collection: Repeat this process with different known concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling to form C-C bonds. The workflow illustrates its role in synthesizing a complex biaryl structure.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

-

Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] The compound is sensitive to moisture and air, which can promote boroxine formation.

References

-

ChemBK. (n.d.). BORONIC ACID, (4-CHLOROPHENYL)-. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure for Recrystallization of Arylboronic Acids. Retrieved January 15, 2026, from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved January 15, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved January 15, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery. Retrieved January 15, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Keystone Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Aryl Boronic Acids in Medicinal Chemistry

The landscape of modern medicinal chemistry has been profoundly shaped by the advent and versatile application of organoboron compounds, particularly aryl boronic acids.[1][2] Initially explored for their utility in robust carbon-carbon bond formation, their role has expanded dramatically, with several boronic acid-containing drugs now approved for clinical use.[3] These compounds are no longer mere synthetic intermediates but are recognized for their ability to modulate biological targets, improve pharmacokinetic profiles, and serve as bioisosteres for other functional groups.[2] (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, with its distinct substitution pattern, represents a valuable, yet underexplored, building block within this class of reagents, offering unique steric and electronic properties for the synthesis of novel chemical entities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in the established principles of organoboron chemistry.

Section 1: Physicochemical Properties and Structural Elucidation

This compound (CAS Number: 1256358-69-6) is an organoboron compound featuring a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl ether at the para position. This unique combination of a reactive boronic acid moiety and a substituted phenoxy group makes it a valuable intermediate for introducing complex fragments in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1256358-69-6 | [4] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [4] |

| Molecular Weight | 262.50 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid | Based on similar aryl boronic acids |

| Melting Point | Not experimentally determined in literature. Estimated to be in the range of 150-160 °C. | Based on the melting point of the structurally similar 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (152-156 °C) |

| Solubility | Expected to be soluble in organic solvents like THF, DMSO, and methanol; sparingly soluble in water. | General solubility of aryl boronic acids. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methylene bridge, and the hydroxyl protons of the boronic acid group. The protons on the phenylboronic acid ring will likely appear as two doublets in the aromatic region (approx. 7.2-7.8 ppm). The protons of the 2-chlorophenoxy group will present a more complex multiplet pattern in the aromatic region (approx. 6.8-7.4 ppm). A characteristic singlet for the methylene protons (-CH₂-) should be observed around 5.0-5.2 ppm. The boronic acid protons (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically falls in the range of 8.0-8.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of ~115-160 ppm. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[5] The methylene carbon (-CH₂-) is expected to appear around 65-70 ppm.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Section 2: Synthesis and Purification

The synthesis of this compound can be logically approached through the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile. The most common and industrially scalable method for preparing aryl boronic acids involves the use of Grignard reagents.[6][7]

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps starting from commercially available 4-(bromomethyl)toluene and 2-chlorophenol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Technical Guide for Researchers

Abstract

Introduction: The Structural Significance of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

The unique architecture of this compound, featuring a phenylboronic acid moiety linked to a 2-chlorophenoxy group via a methylene ether bridge, offers a trifecta of functionalities. The boronic acid group is a versatile handle for carbon-carbon bond formation.[1] The 2-chlorophenoxy substituent introduces specific steric and electronic features that can modulate the biological activity or material properties of the final product.[1] The central phenyl ring and methylene linker provide a defined spatial orientation between these two key groups.

Accurate spectroscopic characterization is paramount to confirming the identity and purity of this reagent, ensuring the fidelity of subsequent synthetic transformations. This guide outlines the theoretical underpinnings and practical considerations for interpreting the spectroscopic data of this compound.

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both phenyl rings, the methylene bridge protons, and the hydroxyl protons of the boronic acid. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed in Table 1. These predictions are based on established substituent effects in similar aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| B(OH )₂ | 4.0 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| -CH ₂-O- | ~5.1 | s | - | Singlet, deshielded by the adjacent oxygen and aromatic ring. |

| Phenyl-H (ortho to -CH₂O-) | ~7.4 | d | ~8.0 | Doublet due to coupling with meta protons. |

| Phenyl-H (meta to -CH₂O-) | ~7.8 | d | ~8.0 | Doublet due to coupling with ortho protons, deshielded by the boronic acid group. |

| 2-Chlorophenoxy-H | 6.9 - 7.5 | m | - | Complex multiplet due to the influence of the chloro and ether groups. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shift of the B(OH)₂ protons.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

The following diagram illustrates the expected correlations in the ¹H NMR spectrum.

Figure 2: Predicted ¹H NMR signal assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The presence of the boronic acid group can lead to peak broadening for the carbon to which it is attached (ipso-carbon), sometimes making it difficult to observe.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Rationale |

| C -B | ~130-135 | Broad signal due to quadrupolar relaxation of the boron nucleus. |

| Phenyl C -H | ~128-136 | Aromatic carbons. |

| Phenyl C -CH₂ | ~140 | Quaternary carbon deshielded by the attached groups. |

| -C H₂-O- | ~70 | Aliphatic carbon attached to oxygen. |

| 2-Chlorophenoxy C -O | ~155 | Aromatic carbon attached to the ether oxygen. |

| 2-Chlorophenoxy C -Cl | ~127 | Aromatic carbon attached to chlorine. |

| 2-Chlorophenoxy C -H | ~115-130 | Aromatic carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample as prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.

-

Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing: Similar to ¹H NMR processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula is C₁₃H₁₂BClO₃, with a molecular weight of 262.50 g/mol .[1] High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to this mass.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways may include the loss of the boronic acid group (-B(OH)₂), the chlorophenoxy group, or cleavage at the ether linkage.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| ~262.05 | [M]⁺ (for ³⁵Cl) |

| ~264.05 | [M+2]⁺ (for ³⁷Cl) |

| ~135.05 | [M - C₆H₄ClO]⁺ |

| ~127.00 | [C₆H₄ClO]⁺ |

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high resolution).

-

Acquisition Parameters:

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and significant fragment ions.

The following diagram illustrates the expected mass spectrometry fragmentation.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-Cl bonds.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3600 | O-H stretch (broad) | Boronic acid (-B(OH)₂) |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600, ~1475 | C=C stretch | Aromatic rings |

| ~1310-1410 | B-O stretch | Boronic acid |

| ~1220-1260 | C-O stretch (asymmetric) | Aryl ether |

| ~1020-1075 | C-O stretch (symmetric) | Aryl ether |

| ~750 | C-Cl stretch | Chloro-aromatic |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Collect a background spectrum of the clean ATR crystal and then the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data in a laboratory setting. A thorough understanding of this spectroscopic fingerprint is essential for any scientist utilizing this versatile building block in their synthetic endeavors.

References

-

PubChem. (4-chlorophenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, boronic acids and their derivatives have emerged as indispensable building blocks and pharmacophores. Their unique ability to form reversible covalent bonds with diols has led to their successful application in areas ranging from synthetic chemistry to medicinal agents, including the FDA-approved proteasome inhibitor, bortezomib.[1] The subject of this guide, (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, is a compound of interest for researchers exploring novel therapeutics. Its utility, however, is intrinsically linked to its fundamental physicochemical properties: solubility and stability. An intimate understanding of these characteristics is paramount, as they govern a compound's journey from a laboratory curiosity to a viable clinical candidate, influencing everything from formulation and bioavailability to shelf-life and efficacy.

This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for characterizing the solubility and stability of this compound. We will delve into the theoretical underpinnings of boronic acid behavior and present actionable, field-proven protocols to empower researchers in their drug development endeavors.

I. Solubility Profile: Unlocking Bioavailability and Formulation Potential

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, understanding its dissolution characteristics in various media is the first step toward a successful formulation strategy.

Theoretical Considerations for Solubility

The molecular structure of this compound—featuring a phenylboronic acid moiety, a chlorophenoxy group, and a methylene linker—suggests a compound with limited aqueous solubility. Generally, phenylboronic acids are soluble in many polar organic solvents but exhibit poor solubility in nonpolar organic solvents like hexanes and carbon tetrachloride.[2] The presence of the hydrophobic chlorophenoxy group is likely to further decrease its solubility in aqueous media.

It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]

-

Kinetic Solubility: This is the concentration of a compound that dissolves in a given solvent system under specific, often rapid, conditions. It is frequently assessed in early drug discovery to quickly screen large numbers of compounds.[3] Typically, a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, and the point of precipitation is measured.[3][4]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[4][5] The "gold standard" for its determination is the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period.[5]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Other relevant biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0). The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

-

For an additional level of certainty, the supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be considered as a potential source of error.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analyze the saturated supernatant and the standard solutions by a validated HPLC method. A reversed-phase C18 column is often suitable for boronic acids.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

Data Presentation: Solubility of this compound

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |

| PBS | 7.4 | 25 | To be determined |

| PBS | 7.4 | 37 | To be determined |

| Citrate Buffer | 5.0 | 25 | To be determined |

| Citrate Buffer | 5.0 | 37 | To be determined |

II. Stability Profile: Ensuring Compound Integrity

The chemical stability of a drug candidate is a non-negotiable parameter. Degradation can lead to a loss of potency, the formation of toxic byproducts, and a shortened shelf-life. Boronic acids are susceptible to several degradation pathways, making a thorough stability assessment essential.

Theoretical Considerations for Boronic Acid Stability

The stability of aryl boronic acids is significantly influenced by pH, temperature, and the presence of oxidizing agents.[6] The key degradation pathways to consider for this compound are:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated under acidic or basic conditions.[6] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group.[6]

-

Oxidation: The boron atom in boronic acids has an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[7] This can lead to oxidative deboronation, converting the boronic acid into an alcohol (phenol in the case of aryl boronic acids) and boric acid.[7] At physiological pH, the oxidation of phenylboronic acid can be a significant issue.[8][9]

The pH of the solution plays a critical role in the stability of boronic acids. In aqueous solution, there is an equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.[6] The pKa of this equilibrium for many aryl boronic acids is around 9.[6] The tetrahedral boronate form is often more reactive and susceptible to degradation.[6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[10] These studies are a core component of developing a stability-indicating analytical method.[10][11]

Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the compound solution with an equal volume of HCl solution. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the compound solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Basic conditions can be harsh, so shorter time points may be necessary.

-

Oxidative Degradation: Mix the compound solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation of the parent compound.

-

Use the PDA detector to assess peak purity.

-

Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Data Presentation: Forced Degradation of this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl | 24 h | 60°C | To be determined | To be determined | To be determined |

| 0.1 M NaOH | 8 h | 25°C | To be determined | To be determined | To be determined |

| 3% H₂O₂ | 24 h | 25°C | To be determined | To be determined | To be determined |

| Dry Heat | 48 h | 80°C | To be determined | To be determined | To be determined |

| Photostability | ICH Q1B | 25°C | To be determined | To be determined | To be determined |

III. Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the equilibrium of boronic acids and a general workflow for stability testing.

Caption: Equilibrium of aryl boronic acid with its tetrahedral boronate form.

Caption: General workflow for forced degradation stability testing.

IV. Conclusion: A Foundation for Rational Drug Development

This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this compound must be generated, the principles and protocols outlined herein offer a robust starting point for any researcher in the field. By systematically evaluating these fundamental physicochemical properties, drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate the journey of a promising molecule from the bench to the bedside. A thorough understanding and characterization of solubility and stability are not mere regulatory hurdles; they are the scientific bedrock upon which successful pharmaceutical products are built.

V. References

-

Ivanova, J., & Tzanova, M. (2024). The background and radical generation pathways involving boronic acid (derivatives). ResearchGate. [Link]

-

(2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

(2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.[Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

ACS Publications. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.[Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[Link]

-

Wikipedia. Boronic acid.[Link]

-

(2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

-

ResearchGate. The background and radical generation pathways involving boronic acid (derivatives).[Link]

-

PMC - NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[Link]

-

ChemBK. (2024). BORONIC ACID, (4-CHLOROPHENYL)-.[Link]

-

PMC - NIH. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[Link]

-

Wikipedia. Phenylboronic acid.[Link]

-

Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

-

ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.[Link]

-

PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[Link]

-

Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry.[Link]

-

IJSDR. (2023). Stability indicating study by using different analytical techniques.[Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that serves as a valuable and versatile building block in synthetic organic chemistry.[1] Characterized by a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl ether moiety, this reagent provides a unique combination of steric and electronic properties for the construction of complex molecular architectures.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1]

The boronic acid functional group, while stable and generally of low toxicity, is a mild Lewis acid capable of reversible covalent interactions, a property that has been increasingly exploited in drug design.[2] The presence of the 2-chlorophenoxy group introduces specific lipophilic and electronic characteristics into target molecules, potentially influencing their metabolic stability, target binding affinity, and overall pharmacological profile. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Handling

A summary of the key identifiers and properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1256358-69-6 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.50 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Safety and Handling: this compound is associated with hazard warnings. It may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] It is imperative to consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Proposed Synthetic Pathway and Experimental Protocols

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(Bromomethyl)-4-((2-chlorophenoxy)methyl)benzene (Intermediate)

This step involves a nucleophilic substitution reaction where 2-chlorophenol displaces one of the benzylic bromides of 1,4-bis(bromomethyl)benzene. The differential reactivity allows for a mono-substitution to be favored by controlling the stoichiometry.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-bis(bromomethyl)benzene (1.0 eq.), 2-chlorophenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetone.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate, 1-(bromomethyl)-4-((2-chlorophenoxy)methyl)benzene.

Step 2: Synthesis of this compound

The remaining benzylic bromide of the intermediate is converted to a boronic acid pinacol ester via a Miyaura borylation reaction.[3][4] This method is well-suited for substrates with various functional groups due to its mild conditions.[3] The resulting pinacol ester is then hydrolyzed to the final boronic acid.

Experimental Protocol:

-

In an oven-dried Schlenk flask, combine the intermediate 1-(bromomethyl)-4-((2-chlorophenoxy)methyl)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).[4]

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed dioxane as the solvent via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude pinacol ester can be purified by column chromatography or taken directly to the next step.

-

For hydrolysis, dissolve the crude ester in a suitable solvent mixture (e.g., THF/water) and treat with an acid (e.g., HCl) or an oxidative workup (e.g., NaOH followed by H₂O₂) to yield the final product, this compound.

-

The final product can be purified by recrystallization.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the 6.8-7.8 ppm range, a singlet for the benzylic methylene protons (CH₂) adjacent to the ether at approximately 5.1 ppm, and a singlet for the benzylic methylene protons adjacent to the boron atom at around 3.5 ppm (this signal will be absent in the pinacol ester intermediate). The two broad singlets for the B(OH)₂ protons are often visible between 8.0-8.5 ppm but can exchange with water.

-

¹³C NMR: Will show distinct signals for all 13 carbon atoms, including the C-B carbon, which typically appears around 130-140 ppm.

-

¹¹B NMR: A broad signal between 19-30 ppm is characteristic of a trigonal planar boronic acid.[2]

-

-

Mass Spectrometry (MS): To confirm the molecular weight (262.50 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.

-

Melting Point (MP): A sharp melting point range indicates high purity. For comparison, the structurally similar 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid has a melting point of 152-156 °C.

| Parameter | Expected Data |

| ¹H NMR | Aromatic (m, ~6.8-7.8 ppm), Ar-CH₂-O (s, ~5.1 ppm), Ar-CH₂-B (s, ~3.5 ppm), B(OH)₂ (br s, ~8.0-8.5 ppm) |

| ¹¹B NMR | Broad singlet (~19-30 ppm) |

| MS (ESI-) | [M-H]⁻ at m/z ~261.0 |

| Melting Point | Solid, expected >150 °C |

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), a critical transformation for synthesizing biaryl and substituted aromatic structures prevalent in many drug molecules.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The catalytic cycle involves three main steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the final product and regenerating the Pd(0) catalyst.

By using this compound, medicinal chemists can efficiently introduce the 4-((2-chlorophenoxy)methyl)phenyl moiety into a wide range of molecular scaffolds. This is particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its efficacy and safety. The diarylmethane and diaryl ether motifs are common in pharmacologically active compounds, and this reagent provides a direct route to such structures.

Conclusion

This compound is a strategically important building block for researchers in drug discovery and organic synthesis. While detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through established methodologies such as Williamson ether synthesis and Miyaura borylation. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex diaryl ether and diarylmethane structures, which are key pharmacophores in numerous therapeutic agents. This guide provides a foundational understanding and practical, field-proven protocols to enable researchers to synthesize, characterize, and effectively utilize this versatile reagent in their research and development endeavors.

References

- BenchChem. (n.d.). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.

- Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.

- BenchChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Sigma-Aldrich. (n.d.). 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid.

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Phenylboronic Acid

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound featuring a phenylboronic acid core functionalized with a 2-chlorophenoxy methyl group. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the aryl boronic acid and the chlorophenoxy group—are well-represented in compounds with significant biological activities. This guide provides a comprehensive framework for investigating the potential therapeutic applications of this molecule, drawing upon established knowledge of related compounds to propose likely mechanisms of action and detailed experimental protocols for their validation.

Boronic acids have emerged from a period of relative obscurity in medicinal chemistry to become a validated and promising class of therapeutic agents.[1] This shift was significantly influenced by the success of bortezomib, a proteasome inhibitor containing a boronic acid moiety, for the treatment of multiple myeloma.[1][2] The unique ability of the boronic acid group to form reversible covalent bonds with diols and specific amino acid residues in enzyme active sites underpins much of its biological activity.[1][3] The 2-chlorophenoxy group, on the other hand, is a common constituent of various bioactive molecules, including herbicides, and its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[4][5]

This technical guide will, therefore, explore the hypothetical, yet scientifically grounded, biological potential of this compound in three key areas: anticancer, antimicrobial, and enzyme inhibitory activities. For each area, we will delve into the mechanistic rationale, propose detailed experimental workflows, and outline the expected data outcomes.

Part 1: Anticancer Potential: A Multi-pronged Approach

The structural components of this compound suggest at least two plausible mechanisms for anticancer activity: proteasome inhibition and targeted interaction with cancer cell surface glycans.

Proteasome Inhibition: A Validated Anticancer Strategy

The boronic acid moiety is a key pharmacophore in several approved anticancer drugs that target the proteasome, a critical cellular machine responsible for protein degradation.[1][6] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

The boron atom in the boronic acid group of this compound can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome. This interaction blocks the proteolytic activity of the enzyme, leading to cell cycle arrest and apoptosis.[1]

This workflow outlines the essential steps to determine the inhibitory potential of the target compound against the human 20S proteasome.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

-

Enzyme and Substrate Preparation: Reconstitute purified human 20S proteasome in assay buffer. Prepare a working solution of a fluorogenic substrate, such as Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome.

-

Assay Performance: In a 96-well black plate, add the test compound at various concentrations. Add the 20S proteasome and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate. Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.

-

Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Targeting Sialic Acid on Cancer Cell Surfaces

Phenylboronic acids are known to interact with diols, and this property can be exploited to target sialic acid residues that are often overexpressed on the surface of cancer cells.[7][8][9][10] This interaction can potentially lead to selective drug delivery or direct cytotoxicity.

The boronic acid group can form a reversible covalent ester linkage with the cis-diol groups present in sialic acid. Given the acidic tumor microenvironment, the binding affinity of phenylboronic acid to sialic acid is enhanced, promoting selective targeting of cancer cells.[7]

This workflow describes the investigation of the compound's cytotoxic and apoptotic effects on cancer cell lines with varying sialic acid expression levels.

-

Cell Culture: Culture selected cancer cell lines (e.g., a high sialic acid expressing line like A2780 ovarian cancer cells and a low expressing control line) in appropriate media.[11] Seed cells into 96-well plates for viability assays and 6-well plates for apoptosis assays.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assay (MTT/Resazurin): Following treatment, add MTT or resazurin reagent to the wells and incubate. Measure the resulting colorimetric or fluorometric signal, which is proportional to the number of viable cells. Calculate the EC50 value for each cell line and time point.

-

Apoptosis Assay (Annexin V/PI Staining): After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Part 2: Antimicrobial Activity: A Potential New Class of Antibiotics

Boronic acids have demonstrated promising antibacterial activity, and the inclusion of a halogenated phenoxy group may enhance this effect.[12][13] The potential mechanisms of action are broad and may include inhibition of essential bacterial enzymes.

Inhibition of Bacterial Serine Proteases and β-Lactamases

Aryl boronic acids are known to be reversible inhibitors of serine proteases, a class of enzymes that includes bacterial β-lactamases, which are responsible for antibiotic resistance.[1][14]

The boronic acid can act as a transition-state analog, forming a covalent adduct with the catalytic serine residue in the active site of these enzymes. This interaction prevents the enzyme from hydrolyzing its natural substrate, in the case of β-lactamases, the β-lactam ring of antibiotics.[1]

This workflow details the assessment of the compound's antibacterial efficacy and its ability to inhibit a representative bacterial serine protease.

-

Minimum Inhibitory Concentration (MIC) Determination:

-